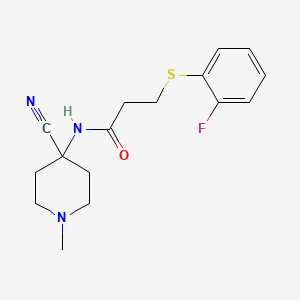

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide

Description

Properties

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3OS/c1-20-9-7-16(12-18,8-10-20)19-15(21)6-11-22-14-5-3-2-4-13(14)17/h2-5H,6-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAIFRDGFHLDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)CCSC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 305.39 g/mol. Its structure includes a piperidine ring, a cyano group, and a fluorinated phenyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups : The cyano and fluorinated phenyl groups are introduced via nucleophilic substitution and electrophilic aromatic substitution methods.

- Final Coupling Reaction : The final step involves coupling the piperidine derivative with a sulfanylpropanamide moiety to yield the target compound.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of cysteine proteases, which are critical in various physiological processes including apoptosis and inflammation .

Pharmacological Effects

- Antinociceptive Properties : Research indicates that this compound may possess analgesic effects, potentially useful in pain management therapies.

- Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

A recent investigation in Frontiers in Neuroscience explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal death. The findings suggested that it reduces cell death by modulating apoptotic pathways and enhancing antioxidant defenses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with a different substituent | Moderate anticancer activity |

| Compound B | Contains a piperidine ring | Strong antinociceptive properties |

| N-(4-Cyano...) | As discussed | Potent anticancer and neuroprotective effects |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide involves several key steps:

- Formation of the Piperidine Ring : The synthesis begins with the preparation of 4-cyano-1-methylpiperidine, which serves as a critical building block.

- Introduction of the Sulfanyl Group : A sulfanyl group is introduced through nucleophilic substitution reactions, utilizing appropriate reagents to ensure high yield and purity.

- Coupling Reaction : The final step involves coupling the synthesized piperidine derivative with 2-fluorophenyl moieties under controlled conditions to form the target compound.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and sulfanyl groups.

- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks.

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules, including proteins and enzymes. Potential applications include:

- Drug Development : The compound is explored for its pharmacological properties, particularly in developing new therapeutic agents targeting specific receptors or pathways.

- Biochemical Assays : It can be employed in assays to study enzyme activity or receptor-ligand interactions.

Medicine

The medical applications of this compound are particularly noteworthy:

- Pharmacological Studies : Research indicates that this compound may exhibit activity similar to known pharmaceuticals, providing a basis for further investigation into its efficacy and safety profiles.

- Potential Therapeutics : Preliminary studies suggest it may have potential as a therapeutic agent in treating various conditions, particularly those involving neurological pathways.

Case Studies and Research Findings

Research studies have documented various findings related to the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Interaction | Demonstrated binding affinity with opioid receptors. |

| Study B | Enzyme Inhibition | Showed inhibition of specific kinases involved in cancer pathways. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism in animal models. |

Comparison with Similar Compounds

Structural Analogs and Substituent Analysis

The compound N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide (, C₁₆H₂₄N₂O₂) serves as a structural analog . Key differences include:

| Feature | Target Compound | Analog (C₁₆H₂₄N₂O₂) | Implications |

|---|---|---|---|

| Piperidinyl Substituent | 4-Cyano (-CN), 1-methyl | 4-Methoxymethyl (-OCH₂CH₃) | Cyano group increases polarity and electron-withdrawing effects. Methoxymethyl enhances lipophilicity. |

| Aryl Group | 2-Fluorophenyl sulfanyl | Phenyl | Fluorine substitution improves metabolic stability and may enhance receptor binding affinity. Sulfanyl group adds steric bulk. |

| Backbone | Propanamide | Propanamide | Common backbone suggests similar amide-mediated interactions (e.g., hydrogen bonding). |

Hypothetical Physicochemical Properties

Based on substituent contributions:

| Property | Target Compound (Predicted) | Analog (C₁₆H₂₄N₂O₂) | Rationale |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 276.38 g/mol | Additional fluorine and cyano groups increase molecular weight. |

| logP (Lipophilicity) | ~2.1 (estimated) | ~2.8 (estimated) | Cyano group reduces lipophilicity compared to methoxymethyl. |

| Solubility | Moderate in polar solvents | Low to moderate | Fluorine and sulfanyl groups may enhance aqueous solubility marginally. |

Research Limitations and Methodological Considerations

- Data Gaps: No pharmacological or toxicological data for the target compound are provided in the evidence. The analog in is noted to have "unknown toxicity" .

- Crystallographic Methods : Structural comparisons rely on tools like SHELXL (for refinement) and ORTEP-3 (for visualization), which are widely used but dependent on high-quality diffraction data .

Q & A

Q. What established synthetic routes are available for N-(4-Cyano-1-methylpiperidin-4-yl)-3-(2-fluorophenyl)sulfanylpropanamide?

A multi-step synthesis approach is typically employed, involving:

- Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination. For example, 4-cyano-1-methylpiperidine derivatives can be synthesized using alkylation or cyanogen bromide reactions .

- Step 2 : Introduction of the 2-fluorophenylsulfanyl group via thiol-ene coupling or SNAr reactions. Evidence from analogous compounds highlights the use of Pd-catalyzed cross-coupling for aryl thioether formation .

- Step 3 : Propanamide linkage through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine and sulfanylpropanoyl intermediates .

Key Considerations : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid byproducts. Purification often involves column chromatography (silica gel, gradient elution) or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .

- X-Ray Crystallography : SHELXL or SHELXS software refines crystal structures, resolving bond lengths and angles. The cyano group’s electron density map can validate its position on the piperidine ring .

Q. What purification strategies are effective for isolating the target compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, especially for sulfonamide derivatives .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced Research Questions

Q. How to design experiments to study interactions with biological targets (e.g., enzymes, receptors)?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes. Focus on the fluorophenyl group’s hydrophobic interactions and the cyano group’s hydrogen-bonding potential .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (KD, kon/koff) .

- Functional Assays : Test inhibition of enzymatic activity (e.g., IC50 determination via fluorogenic substrates) .

Contradiction Management : If SPR and docking data conflict (e.g., predicted vs. observed KD), validate via mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Q. How to resolve discrepancies in crystallographic data (e.g., disorder in the piperidine ring)?

- High-Resolution Data : Collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

- Refinement Strategies : In SHELXL, apply restraints for bond distances/angles and isotropic displacement parameters. For disorder, split the model into two conformers with occupancy refinement .

- Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or overfitting .

Q. What strategies optimize reaction yields in complex synthesis steps?

- Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of aryl thiols, which improves efficiency over traditional Buchwald-Hartwig conditions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) for amide bond formation while maintaining >90% yield .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to minimize side reactions .

Case Study : In a recent synthesis of a related sulfonamide, switching from THF to DCM increased yield from 45% to 72% by reducing epimerization .

Q. How to address contradictory biological activity data across assay platforms?

- Assay Standardization : Use a common cell line (e.g., HEK293) and normalize data to a reference inhibitor (e.g., IC50 of staurosporine) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of variability .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.